Cas no 2137033-20-4 (1-(azetidin-3-yl)-N-{(1r,4r)-4-aminocyclohexylmethyl}-1H-pyrazol-5-amine)
1-(azetidin-3-yl)-N-{(1r,4r)-4-aminocyclohexylmethyl}-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(azetidin-3-yl)-N-{(1r,4r)-4-aminocyclohexylmethyl}-1H-pyrazol-5-amine
- 2137033-20-4
- 2138206-66-1
- 1-(azetidin-3-yl)-N-{[(1r,4r)-4-aminocyclohexyl]methyl}-1H-pyrazol-5-amine
- N-[(4-aminocyclohexyl)methyl]-1-(azetidin-3-yl)-1H-pyrazol-5-amine
- EN300-1131283
- 2137086-63-4
- 1-(azetidin-3-yl)-N-{[(1s,4s)-4-aminocyclohexyl]methyl}-1H-pyrazol-5-amine
- EN300-1131006
- EN300-1131399
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- Inchi: 1S/C13H23N5/c14-11-3-1-10(2-4-11)7-16-13-5-6-17-18(13)12-8-15-9-12/h5-6,10-12,15-16H,1-4,7-9,14H2
- InChI Key: DEDTYNYQJPMTRQ-UHFFFAOYSA-N
- SMILES: N1(C(=CC=N1)NCC1CCC(CC1)N)C1CNC1
Computed Properties
- Exact Mass: 249.19534575g/mol
- Monoisotopic Mass: 249.19534575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 67.9Ų
1-(azetidin-3-yl)-N-{(1r,4r)-4-aminocyclohexylmethyl}-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1131283-0.05g |
1-(azetidin-3-yl)-N-{[(1r,4r)-4-aminocyclohexyl]methyl}-1H-pyrazol-5-amine |
2137033-20-4 | 95% | 0.05g |
$1261.0 | 2023-10-26 | |
| Enamine | EN300-1131283-0.1g |
1-(azetidin-3-yl)-N-{[(1r,4r)-4-aminocyclohexyl]methyl}-1H-pyrazol-5-amine |
2137033-20-4 | 95% | 0.1g |
$1320.0 | 2023-10-26 | |
| Enamine | EN300-1131283-0.25g |
1-(azetidin-3-yl)-N-{[(1r,4r)-4-aminocyclohexyl]methyl}-1H-pyrazol-5-amine |
2137033-20-4 | 95% | 0.25g |
$1381.0 | 2023-10-26 | |
| Enamine | EN300-1131283-0.5g |
1-(azetidin-3-yl)-N-{[(1r,4r)-4-aminocyclohexyl]methyl}-1H-pyrazol-5-amine |
2137033-20-4 | 95% | 0.5g |
$1440.0 | 2023-10-26 | |
| Enamine | EN300-1131283-1.0g |
1-(azetidin-3-yl)-N-{[(1r,4r)-4-aminocyclohexyl]methyl}-1H-pyrazol-5-amine |
2137033-20-4 | 1.0g |
$1500.0 | 2023-07-11 | ||
| Enamine | EN300-1131283-2.5g |
1-(azetidin-3-yl)-N-{[(1r,4r)-4-aminocyclohexyl]methyl}-1H-pyrazol-5-amine |
2137033-20-4 | 95% | 2.5g |
$2940.0 | 2023-10-26 | |
| Enamine | EN300-1131283-5.0g |
1-(azetidin-3-yl)-N-{[(1r,4r)-4-aminocyclohexyl]methyl}-1H-pyrazol-5-amine |
2137033-20-4 | 5.0g |
$4349.0 | 2023-07-11 | ||
| Enamine | EN300-1131283-10.0g |
1-(azetidin-3-yl)-N-{[(1r,4r)-4-aminocyclohexyl]methyl}-1H-pyrazol-5-amine |
2137033-20-4 | 10.0g |
$6450.0 | 2023-07-11 | ||
| Enamine | EN300-1131283-1g |
1-(azetidin-3-yl)-N-{[(1r,4r)-4-aminocyclohexyl]methyl}-1H-pyrazol-5-amine |
2137033-20-4 | 95% | 1g |
$1500.0 | 2023-10-26 | |
| Enamine | EN300-1131283-5g |
1-(azetidin-3-yl)-N-{[(1r,4r)-4-aminocyclohexyl]methyl}-1H-pyrazol-5-amine |
2137033-20-4 | 95% | 5g |
$4349.0 | 2023-10-26 |
1-(azetidin-3-yl)-N-{(1r,4r)-4-aminocyclohexylmethyl}-1H-pyrazol-5-amine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-(azetidin-3-yl)-N-{(1r,4r)-4-aminocyclohexylmethyl}-1H-pyrazol-5-amine
Introduction to 1-(azetidin-3-yl)-N-{(1r,4r)-4-aminocyclohexylmethyl}-1H-pyrazol-5-amine and Its Significance in Modern Chemical Biology
The compound with the CAS number 2137033-20-4, identified as 1-(azetidin-3-yl)-N-{(1r,4r)-4-aminocyclohexylmethyl}-1H-pyrazol-5-amine, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its intricate structural framework, has garnered attention due to its potential applications in pharmaceutical research and drug development. The molecular structure of this compound integrates several key pharmacophoric elements, including azetidine, pyrazole, and aminocyclohexylmethyl groups, which collectively contribute to its unique chemical properties and biological activities.
In recent years, the field of chemical biology has witnessed significant advancements in the design and synthesis of heterocyclic compounds. Among these, pyrazole derivatives have emerged as a crucial class of molecules due to their diverse biological activities and structural versatility. The presence of the pyrazol-5-amine moiety in the compound not only enhances its potential as a pharmacological agent but also opens avenues for further structural modifications and functionalization. These modifications can be tailored to optimize binding affinity, metabolic stability, and overall pharmacokinetic profiles, making the compound a valuable scaffold for drug discovery efforts.
The azetidin-3-yl substituent in the molecular structure introduces another layer of complexity and functionality. Azetidine derivatives are known for their ability to mimic natural amino acid structures, which can be leveraged to develop novel bioactive molecules. This feature is particularly relevant in the context of enzyme inhibition and receptor binding studies. The combination of azetidine and pyrazole moieties in 1-(azetidin-3-yl)-N-{(1r,4r)-4-aminocyclohexylmethyl}-1H-pyrazol-5-amine suggests a multifaceted interaction potential with biological targets, which could be exploited for therapeutic purposes.
Moreover, the (1r,4r)-4-aminocyclohexylmethyl group adds another dimension to the compound's chemical profile. This bulky amine substituent can influence both the solubility and binding interactions of the molecule. In drug design, such structural elements are often strategically incorporated to enhance pharmacological properties such as blood-brain barrier penetration or target specificity. The stereochemistry defined by (1r,4r) further refines the compound's three-dimensional arrangement, which is critical for achieving optimal biological activity.
Recent research in medicinal chemistry has highlighted the importance of rational drug design approaches that integrate computational modeling with experimental validation. The compound 1-(azetidin-3-yl)-N-{(1r,4r)-4-aminocyclohexylmethyl}-1H-pyrazol-5-amine exemplifies this trend by combining preclinical data with advanced synthetic methodologies. Studies have demonstrated that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural features of this compound align well with these findings, suggesting its potential as a lead molecule in therapeutic intervention.
The synthesis of complex heterocyclic compounds like 1-(azetidin-3-yl)-N-{(1r,4r)-4-aminocyclohexylmethyl}-1H-pyrazol-5-amine requires meticulous planning and execution. Modern synthetic strategies often employ transition metal-catalyzed reactions and asymmetric methods to achieve high yields and enantioselectivity. These techniques are essential for constructing intricate molecular frameworks while maintaining functional group integrity. The development of efficient synthetic routes not only accelerates the discovery process but also allows for rapid optimization of lead compounds.
In conclusion, 1-(azetidin-3-yl)-N-{(1r,4r)-4-aminocyclohexylmethyl}-1H-pyrazol-5-amine represents a promising candidate in the field of chemical biology. Its unique structural composition and diverse functional groups make it a versatile scaffold for drug discovery efforts. By leveraging advances in synthetic chemistry and computational biology, researchers can explore its full potential as a therapeutic agent. The continued investigation of this compound will likely contribute valuable insights into mechanisms of action and provide new opportunities for developing innovative treatments across various therapeutic areas.
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